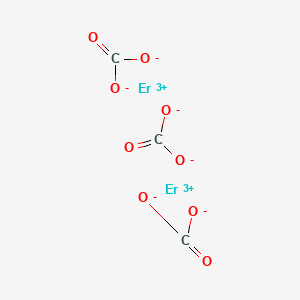
erbium carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
erbium carbonate, also known as erbium (3+) tricarbonate, is a chemical compound with the molecular formula C₃Er₂O₉ and a molecular weight of 514.54 g/mol . It is a water-insoluble erbium source that can be converted to other erbium compounds, such as oxides, by heating . This compound is commonly used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
erbium carbonate can be synthesized through the reaction of erbium chloride with sodium carbonate in an aqueous solution. The reaction typically involves mixing aqueous solutions of erbium chloride and sodium carbonate, followed by precipitation of the dierbium tricarbonate. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of dierbium tricarbonate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, precipitation, filtration, and drying helps in achieving consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
erbium carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form erbium oxide.
Reduction: Under specific conditions, it can be reduced to form other erbium compounds.
Substitution: It can participate in substitution reactions where carbonate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or air.
Reduction: Requires reducing agents such as hydrogen or carbon monoxide.
Substitution: Involves reacting with acids or other compounds that can provide the substituting anions.
Major Products
Erbium Oxide: Formed through oxidation.
Erbium Hydroxide: Formed through hydrolysis.
Various Erbium Salts: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
erbium carbonate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other erbium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its use in medical lasers and as a component in certain therapeutic formulations.
Wirkmechanismus
The mechanism of action of dierbium tricarbonate involves its conversion to other erbium compounds, which then exert their effects. For example, in medical applications, erbium compounds can interact with biological tissues to produce therapeutic effects. The molecular targets and pathways involved depend on the specific erbium compound formed and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Erbium Carbonate Hydrate
- Erbium (III) Nitrate Hexahydrate
- Praseodymium (III) Carbonate Hydrate
- Lanthanum (III) Carbonate Octahydrate
Uniqueness
This compound is unique due to its specific molecular structure and properties. It offers distinct advantages in applications requiring high-purity erbium compounds, such as in fiber optics and medical lasers. Its water-insolubility and ability to convert to other erbium compounds make it versatile for various scientific and industrial uses .
Eigenschaften
CAS-Nummer |
6067-35-2 |
|---|---|
Molekularformel |
C3Er2O9 |
Molekulargewicht |
514.54 g/mol |
IUPAC-Name |
erbium(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Er/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
SKXKDIXGQVABHP-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Er+3].[Er+3] |
Kanonische SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Er+3].[Er+3] |
Key on ui other cas no. |
6067-35-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





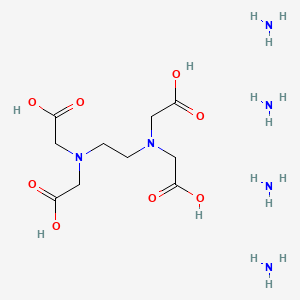
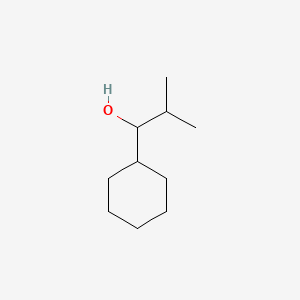

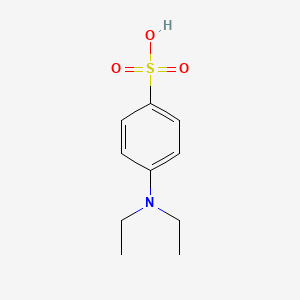

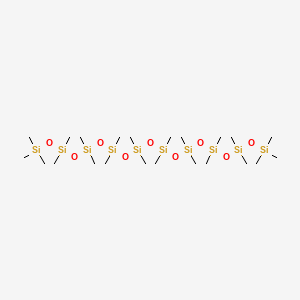
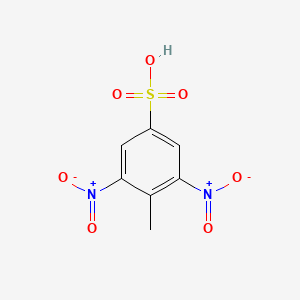
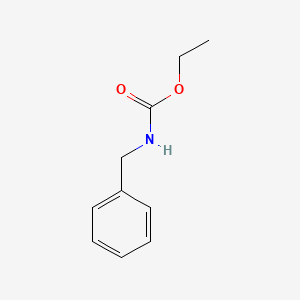
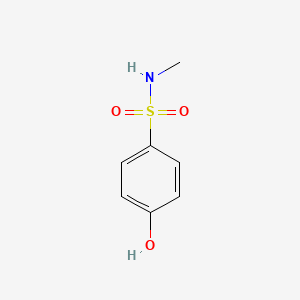
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)

